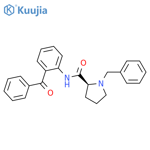

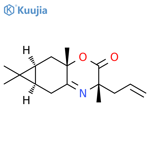

- Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids by Diastereoselective Alkylation of Camphor-Based Tricyclic Iminolactone, Journal of Organic Chemistry, 2006, 71(12), 4364-4373

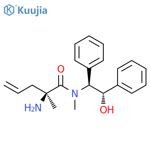

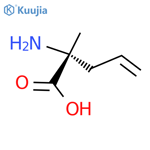

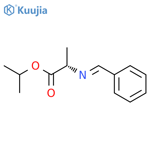

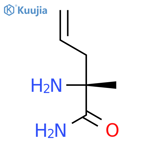

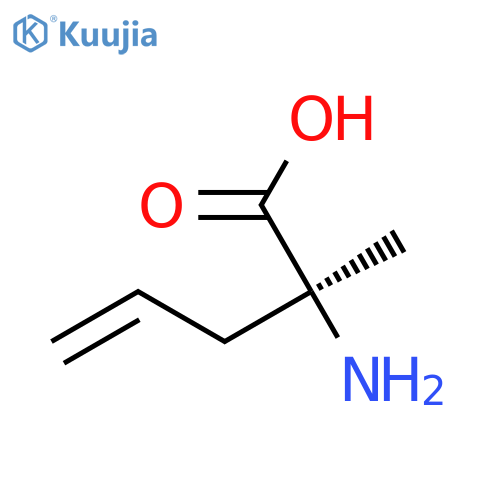

Cas no 96886-55-4 ((2S)-2-amino-2-methyl-pent-4-enoic acid)

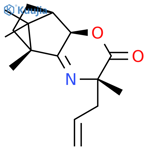

96886-55-4 structure

Nombre del producto:(2S)-2-amino-2-methyl-pent-4-enoic acid

Número CAS:96886-55-4

MF:C6H11NO2

Megavatios:129.157041788101

MDL:MFCD00145248

CID:61869

PubChem ID:329761380

(2S)-2-amino-2-methyl-pent-4-enoic acid Propiedades químicas y físicas

Nombre e identificación

-

- (S)-2-Amino-2-methylpent-4-enoic acid

- D-alpha-Allylalanine

- (S)-(-)-2-Amino-2-methyl-4-pentenoic acid

- (2S)-2-amino-2-methylpent-4-enoic acid

- (S)- 2-(2'-PROPYLENYL) ALANINE

- (S)-2-amino-2-methyl-4-pentenoic acid

- 4-Pentenoic acid, 2-amino-2-methyl-, (2S)-

- alpha-methyl-L-Allylglycine

- H-alpha-All-D-Ala-OH

- (R)-2-Amino-2-methyl-4-pentenoic acid

- (S)-(-)-α-Allylalanine

- (2S)-2-Amino-2-methyl-4-pentenoic acid (ACI)

- 4-Pentenoic acid, 2-amino-2-methyl-, (S)- (ZCI)

- (S)-α-Allylalanine

- (2S)-2-amino-2-methyl-pent-4-enoic acid

- 16820-25-0

- (S)-(-)-ALPHA-ALLYLALANINE

- (S)-2-AMINO-2-METHYL-4-PENTENOICACID HPLC >97%

- (S)-2-Amino-2-methylpent-4-enoicacid

- CS-0089888

- SCHEMBL503383

- (S)-alpha-Allylalanine (98%, 98%ee)

- 96886-55-4

- (S)-2-amino-2-methyl-4-pentenoicacid

- AKOS006342338

- AB03939

- A-Allylalanine

- LT0125

- DTXSID20369222

- AS-47110

- AC-1020

- (S)-(?)-

- ALPHA-ALLYL-L-ALA

- (S)-(-)-alpha-Allylalanine, >=98.0% (HPLC)

- A-ALLYL-D-ALA

- MFCD00145248

- A inverted exclamation mark-Allyl-L-Ala

- (S)-(-)- alpha -Allylalanine

- F12113

- (s)-alpha-allylalanine

-

- MDL: MFCD00145248

- Renchi: 1S/C6H11NO2/c1-3-4-6(2,7)5(8)9/h3H,1,4,7H2,2H3,(H,8,9)/t6-/m0/s1

- Clave inchi: QMBTZYHBJFPEJB-LURJTMIESA-N

- Sonrisas: [C@](N)(C)(C(=O)O)CC=C

Atributos calculados

- Calidad precisa: 129.07900

- Masa isotópica única: 129.078978594g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 2

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 9

- Cuenta de enlace giratorio: 3

- Complejidad: 133

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 1

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Carga superficial: 0

- Xlogp3: -2.1

- Superficie del Polo topológico: 63.3Ų

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: No data available

- Denso: 1.067

- Punto de fusión: 285℃

- Punto de ebullición: 226.2±33.0 °C at 760 mmHg

- Punto de inflamación: 90.6±25.4 °C

- índice de refracción: 1.484

- Coeficiente de distribución del agua: Very soluble in water.

- PSA: 63.32000

- Logp: 1.06480

(2S)-2-amino-2-methyl-pent-4-enoic acid Información de Seguridad

-

Símbolo:

- Palabra de señal:Warning

- Instrucciones de peligro: H315-H319-H335

- Declaración de advertencia: P261-P305+P351+P338

- Número de transporte de mercancías peligrosas:NONH for all modes of transport

- Wgk Alemania:3

- Código de categoría de peligro: 36/37/38

- Instrucciones de Seguridad: 37/39-26

-

Señalización de mercancías peligrosas:

- Términos de riesgo:R36/37/38

- Condiciones de almacenamiento:2-8°C

(2S)-2-amino-2-methyl-pent-4-enoic acid PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| abcr | AB352554-1g |

(S)-(-)-2-Amino-2-methyl-4-pentenoic acid, 98%, ee 99% (H-aMeGly(Allyl)-OH); . |

96886-55-4 | 98% | 1g |

€427.00 | 2025-03-19 | |

| eNovation Chemicals LLC | D598173-1g |

(S)-2-Amino-2-methylpent-4-enoic acid |

96886-55-4 | 98% | 1g |

$575 | 2024-05-24 | |

| eNovation Chemicals LLC | D598173-100g |

(S)-2-Amino-2-methylpent-4-enoic acid |

96886-55-4 | 98% | 100g |

$11900 | 2024-05-24 | |

| eNovation Chemicals LLC | Y0995839-5g |

(S)-2-Amino-2-methylpent-4-enoic acid |

96886-55-4 | 95% | 5g |

$1980 | 2024-08-02 | |

| ChemScence | CS-0089888-1g |

(S)-2-Amino-2-methylpent-4-enoic acid |

96886-55-4 | 1g |

$668.0 | 2022-04-26 | ||

| TRC | A245160-100mg |

a-Me-Gly(Allyl)-OH |

96886-55-4 | 100mg |

$ 660.00 | 2022-06-08 | ||

| TRC | A245160-25mg |

a-Me-Gly(Allyl)-OH |

96886-55-4 | 25mg |

$ 250.00 | 2022-06-08 | ||

| Aaron | AR003D4B-100mg |

(S)-2-Amino-2-methylpent-4-enoic acid |

96886-55-4 | 97% | 100mg |

$65.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-100mg |

(2S)-2-amino-2-methyl-pent-4-enoic acid |

96886-55-4 | 95% | 100mg |

¥605.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0414-1g |

(2S)-2-amino-2-methyl-pent-4-enoic acid |

96886-55-4 | 95% | 1g |

¥2016.0 | 2024-04-15 |

(2S)-2-amino-2-methyl-pent-4-enoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Methanol , Acetone ; 2 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C

1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt → 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 3 h, 92 °C

1.4 Reagents: (±)-Propylene oxide Solvents: Ethanol ; 1 h, rt

Referencia

Métodos de producción 2

Condiciones de reacción

Referencia

- (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (BPB) - a reagent for the synthesis of optically pure α-amino acids, Janssen Chimica Acta, 1992, 10(2), 4-12

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Ethanol , Water

Referencia

- Asymmetric synthesis of α-methyl amino acids via alkylation of glycine, alanine and phenylalanine in chiral nickel(II) complexes, Izvestiya Akademii Nauk SSSR, 1987, (12), 2798-804

Métodos de producción 4

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol

Referencia

- Asymmetric synthesis of γ-unsaturated amino acids using chiral auxiliary, Yingyong Huaxue, 2009, 26(3), 346-348

Métodos de producción 5

Condiciones de reacción

Referencia

- Synthesis of Modified Partial Structures of the Bacterial Cell Wall. 2. Retarded Metabolism of Lipopeptides by Insertion of α-Substituted α-Amino Acids, Journal of Organic Chemistry, 1994, 59(15), 4215-22

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Amberlyst 15 Solvents: Acetone , Water ; 16 h, pH 2 - 4, rt

1.2 Reagents: Ammonia Solvents: Water ; rt

1.2 Reagents: Ammonia Solvents: Water ; rt

Referencia

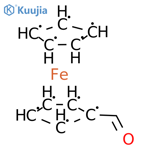

- Stereoselective functionalisation of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones: asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids and (2R,3S)-2-amino-2-methyl-3-hydroxy-3-phenylpropanoic acid, Organic & Biomolecular Chemistry, 2009, 7(3), 527-536

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol

1.2 -

1.2 -

Referencia

- Asymmetric synthesis of bis(α-methylamino acid) via a BPB-Ni(II)-Ala complex, Youji Huaxue, 2009, 29(8), 1282-1286

Métodos de producción 8

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water

Referencia

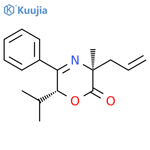

- Asymmetric synthesis of α-methyl α-amino acids by diastereoselective alkylation of optically active 6-isopropyl-3-methyl-2,3-dihydro-6H-1,4-oxazin-2-ones, Angewandte Chemie, 1997, 36(9), 995-997

Métodos de producción 9

Condiciones de reacción

1.1 Solvents: 1,4-Dioxane , Water ; 1 h, 100 °C

Referencia

- Synthesis of quaternary α-methyl α-amino acids by asymmetric alkylation of pseudoephenamine alaninamide pivaldimine, Organic Letters, 2013, 15(12), 3134-3137

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt; rt → 0 °C

1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Bromine ; 0 °C; 0 °C; 0 °C → 75 °C; 4 h, 75 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; neutralized

Referencia

- Microbial whole cell-catalyzed desymmetrization of prochiral malonamides: practical synthesis of enantioenriched functionalized carbamoylacetates and their application in the preparation of unusual α-amino acids, Tetrahedron, 2011, 67(31), 5604-5609

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol , Water ; > 1 min, 20 - 60 °C

Referencia

- Rapid asymmetric synthesis of amino acids via NiII complexes based on new fluorine containing chiral auxiliaries, Tetrahedron: Asymmetry, 2010, 21(24), 2956-2965

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt

1.2 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water ; 6 h, rt

Referencia

- New oxazinone and pyrazinone derivatives as chiral reagents for the asymmetric synthesis of α-amino acids, Journal of Heterocyclic Chemistry, 2000, 37(3), 467-479

Métodos de producción 13

Condiciones de reacción

Referencia

- Synthesis of (optically active) sulfur-containing trifunctional amino acids by radical addition to (optically active) unsaturated amino acids, Journal of Organic Chemistry, 1992, 57(23), 6286-94

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: Hydrochloric acid , Water Solvents: Water

Referencia

- Preparation of optically pure α-methyl-α-amino acids via alkylation of the nickel(II) Schiff base of (R,S)-alanine with (S)-2-N-(N'-benzylprolyl)aminobenzaldehyde, Journal of the Chemical Society, 1985, (1985), 171-2

Métodos de producción 15

Condiciones de reacción

Referencia

- Product subclass 7: 2-aminoalkanoic acids (α-amino acids), Science of Synthesis, 2006, 20, 385-482

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Water

Referencia

- General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine, Journal of the Chemical Society, 1988, (2), 305-12

Métodos de producción 17

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Catalysts: (S,S)-TADDOL Solvents: Toluene

1.2 -

1.2 -

Referencia

- Asymmetric PTC C-alkylation catalyzed by chiral derivatives of tartaric acid and aminophenols. Synthesis of (R)- and (S)-α-methyl amino acids, Journal of Organic Chemistry, 2000, 65(21), 7041-7048

Métodos de producción 18

Condiciones de reacción

1.1 Reagents: Cesium hydroxide Solvents: Water ; 2 h, 70 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

Referencia

- Asymmetric synthesis of α-methyl-α-amino acids via diastereoselective alkylation of (1S)-(+)-3-carene derived tricyclic iminolactone, Journal of Organic Chemistry, 2011, 76(6), 1621-1633

Métodos de producción 19

Condiciones de reacción

1.1 Catalysts: Aminopeptidase Solvents: Water

Referencia

- Enzymic resolution of α,α-disubstituted α-amino acid esters and amides, Tetrahedron: Asymmetry, 1993, 4(6), 1113-16

Métodos de producción 20

Condiciones de reacción

1.1 Solvents: Water

Referencia

- A practical asymmetric synthesis of α-methyl α-amino acids using a chiral Cu-salen complex as a phase transfer catalyst, Tetrahedron Letters, 2000, 41(37), 7245-7248

Métodos de producción 21

Condiciones de reacción

1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 60 min, 45 - 50 °C

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 50 °C

Referencia

- New chiral NiII complexes of Schiff's bases of glycine and alanine for efficient asymmetric synthesis of α-amino acids, Tetrahedron: Asymmetry, 2006, 17(3), 455-467

Métodos de producción 22

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Toluene

1.2 Solvents: Ethanol

1.3 Reagents: Ammonia Solvents: Water

1.2 Solvents: Ethanol

1.3 Reagents: Ammonia Solvents: Water

Referencia

- Asymmetric synthesis of α-methyl α-amino acids through diastereoselective alkylation under mild reaction conditions of an iminic alanine template with a 1,2,3,6-tetrahydro-2-pyrazinone structure, European Journal of Organic Chemistry, 2000, (15), 2809-2820

(2S)-2-amino-2-methyl-pent-4-enoic acid Raw materials

- R-(-)-benzyl 2-carbamyl-2-methylpent-4-enoate

- 1(2H)-Pyrazinecarboxylic acid, 3,6-dihydro-3-methyl-6-(1-methylethyl)-2-oxo-5-phenyl-3-(2-propen-1-yl)-, 1,1-dimethylethyl ester, (3S,6R)-

- 2H-1,4-Oxazin-2-one, 3,6-dihydro-3-methyl-6-(1-methylethyl)-5-phenyl-3-(2-propen-1-yl)-, (3S,6R)-

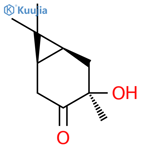

- Cyclopropa[g]-1,4-benzoxazin-2(3H)-one, 5,5a,6,6a,7,7a-hexahydro-3,6,6,7a-tetramethyl-3-(2-propen-1-yl)-, (3S,5aR,6aS,7aS)-

- Alanine, N-(phenylmethylene)-, 1-methylethyl ester

- 4-Pentenoicacid,2-amino-2-methyl-,methylester,(2S)-(9CI)

- (1S,2R,5S,8R)-5-allyl-5,8,11,11-tetramethyl-3-oxa-6-azatricyclo[6.2.1.02,7]undec-6-en-4-one

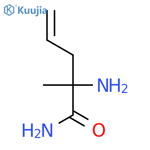

- 4-Pentenamide, 2-amino-2-methyl-, (±)-

- 4-Pentenamide, 2-amino-N-[(1S,2S)-2-hydroxy-1,2-diphenylethyl]-N,2-dimethyl-, (2S)-

(2S)-2-amino-2-methyl-pent-4-enoic acid Preparation Products

- Bicyclo[4.1.0]heptan-3-one,4-hydroxy-4,7,7-trimethyl-, (1R,4S,6S)- (36482-69-6)

- (2R)-2-amino-2-methyl-pent-4-enoic acid (96886-56-5)

- Ferrocenecarboxaldehyde (12093-10-6)

- Cα-methyl-D-allylglycinamide (144072-99-1)

- (2S)-2-amino-2-methyl-pent-4-enoic acid (96886-55-4)

- (s)-n-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3)

- (1S,2S)-2-(Methylamino)-1,2-diphenylethan-1-ol (90365-73-4)

(2S)-2-amino-2-methyl-pent-4-enoic acid Literatura relevante

-

Francisco Alonso,Stephen G. Davies,Almut S. Elend,Michael A. Leech,Paul M. Roberts,Andrew D. Smith,James E. Thomson Org. Biomol. Chem. 2009 7 527

Related Articles

-

La búsqueda de nuevas entidades químicas con potencial terapéutico representa un pilar fundamental e……Jun 19, 2025

-

Desarrollo de inhibidores de quinasa dirigidos: Avances recientes en la biomedicina química Introduc……Jun 19, 2025

-

Inhibidores de la quinasa dependiente de ciclina: Avances en el diseño de fármacos para el cáncer La……Jun 19, 2025

-

Introducción: El Papel de las Tirosina Quinasas en la Oncología Las tirosina quinasas (TKs) represen……Jun 19, 2025

-

Introducción a los Sistemas de Liberación Controlada de Fármacos Los sistemas de liberación controla……Jun 19, 2025

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:96886-55-4)(2S)-2-amino-2-methyl-pent-4-enoic acid

Pureza:99%/99%/99%

Cantidad:250mg/1g/5g

Precio ($):171.0/595.0/1786.0